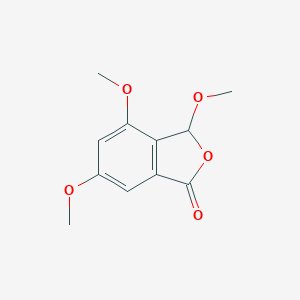

3,4,6-Trimethoxy-1(3H)-isobenzofuranone

Beschreibung

Eigenschaften

IUPAC Name |

3,4,6-trimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)11(15-3)16-10(7)12/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVLFUCEKYADLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2OC)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384739 | |

| Record name | 3,4,6-Trimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189454-29-3 | |

| Record name | 3,4,6-Trimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,6-Trimethoxy-1(3H)-isobenzofuranone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Trimethoxy-1(3H)-isobenzofuranone, also known by its synonym 3,4,6-trimethoxyphthalide, is a substituted derivative of the heterocyclic compound isobenzofuranone. The isobenzofuranone core is a recurring motif in a variety of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities. The strategic placement of three methoxy groups on the benzene ring of this particular analogue suggests its potential as a key intermediate in the synthesis of complex molecular architectures and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors from reaction kinetics to bioavailability.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 189454-29-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₅ | [1][2][3] |

| Molecular Weight | 224.21 g/mol | [1][2][3] |

| Melting Point | 149-152 °C | [4] |

| Boiling Point | 394.2 ± 42.0 °C (Predicted) | [4] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4] |

| Appearance | Solid (form not specified) | Inferred from melting point |

Solubility:

Spectral Data

Spectroscopic data is critical for the unambiguous identification and characterization of a chemical compound. At the time of this writing, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not widely published in readily accessible scientific literature. Researchers working with this compound are advised to acquire their own analytical data for rigorous characterization. However, based on the known structure, the expected spectral features can be predicted.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the furanone ring, and the protons of the three methoxy groups would be expected. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the methoxy groups.

-

¹³C NMR: Resonances for the carbonyl carbon of the lactone, the aromatic carbons (both substituted and unsubstituted), the methylene carbon of the furanone ring, and the carbons of the methoxy groups would be anticipated.

-

IR Spectroscopy: A strong absorption band characteristic of the lactone carbonyl group (C=O) stretching vibration would be a prominent feature, typically in the range of 1750-1780 cm⁻¹. Bands corresponding to C-O stretching of the ether groups and aromatic C-H and C=C stretching would also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (224.21 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the lactone ring.

Synthesis and Reactivity

The synthesis of substituted isobenzofuranones can be achieved through various synthetic routes. While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a plausible synthetic strategy can be devised based on established methodologies for related compounds.

A potential precursor for the synthesis is 4,5,6-trimethoxyphthalide, as suggested by the synthesis of a related bromo-derivative which utilized this starting material.[6] A general conceptual workflow for the synthesis of substituted phthalides often involves the cyclization of a suitably substituted benzoic acid derivative.

Figure 1: A conceptual workflow for the synthesis of this compound.

Reactivity:

The reactivity of this compound will be dictated by the functional groups present in its structure: the lactone ring and the methoxy-substituted aromatic ring.

-

Lactone Ring: The lactone is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be exploited to introduce a variety of functional groups, making it a versatile synthetic intermediate.

-

Aromatic Ring: The electron-donating nature of the three methoxy groups activates the aromatic ring towards electrophilic substitution reactions. The positions of substitution will be directed by the combined ortho- and para-directing effects of the methoxy groups and the deactivating effect of the fused lactone ring.

Potential Applications in Drug Development

The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific studies on the biological activity of this compound are limited, research on related compounds provides valuable insights into its potential. For instance, a derivative, 3-heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one, has been investigated as a potential chemotherapeutic agent. This highlights the potential of the 3,4,6-trimethoxy-substituted isobenzofuranone core as a starting point for the design and synthesis of novel anticancer agents.

The methoxy groups can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, metabolic stability, and binding affinity to biological targets. Therefore, this compound represents a valuable building block for medicinal chemists exploring this chemical space.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In the absence of specific data, it is prudent to refer to the safety data sheets (SDS) of structurally related compounds, such as the parent 1(3H)-isobenzofuranone and other methoxy-substituted aromatic compounds, for general guidance on handling and safety. The SDS for 1(3H)-isobenzofuranone indicates that it can cause serious eye irritation.[5]

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive dataset of its physical and chemical properties, including detailed spectral and solubility data, is not yet fully available in the public domain, its structural features suggest a range of interesting chemical and biological properties. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully unlock its potential for applications in drug discovery and materials science. Researchers are encouraged to perform their own thorough characterization and safety assessments when working with this compound.

References

- Pereira, J. L., Teixeira, R. R., Guilardi, S., & Paixão, D. A. (n.d.). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2995.

-

PrepChem. (n.d.). Synthesis of b. 3-Bromo-4,5,6-Trimethoxy-Phthalide. Retrieved from [Link]

- Teixeira, R. R., Barbosa, L. C. A., Maltha, C. R. A., Rocha, M. E., Bezerra, D. P., Costa-Lotufo, L. V., Pessoa, C., & Moraes, M. O. (2015). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 20(9), 16835–16851.

- Ramadan, S. K., Rizk, S. A., & El-Helw, E. A. E. (2022). Ultrasonic Promoted Regioselective Reactions of the Novel Spiro 3,1-Benzoxazon-Isobenzofuranone Dye Toward Some Organic Base Reagents: Polycyclic Aromatic Compounds.

- Li, J., Wang, Y., Zhang, Y., & Liu, H. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)

- Al-Saeedi, S. I., Al-Ghamdi, A. M., & El-Emam, A. A. (2020). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Pharmaceutical and Clinical Research, 12(3), 118-124.

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1(3H)-Isobenzofuranone, 3,3'-(4-methoxy-1,3-phenylene)bis[3-(4-methoxyphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone, 3-ethoxy-. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2016, November 25). 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-: Human health tier II assessment. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]://www.chemdad.com/product/show-98854.html)

Sources

Spectroscopic data interpretation for 3,4,6-Trimethoxy-1(3H)-isobenzofuranone

An In-Depth Technical Guide to the Spectroscopic Interpretation of 3,4,6-Trimethoxy-1(3H)-isobenzofuranone

Authored by a Senior Application Scientist

Introduction

This compound, a substituted phthalide, represents a core structural motif found in various natural products and pharmacologically active compounds. Its precise structural elucidation is a critical prerequisite for any research or development endeavor, from natural product synthesis to medicinal chemistry. This guide provides a comprehensive, in-depth analysis of the spectroscopic data of this molecule, offering a practical framework for its unambiguous identification and characterization. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, moving beyond simple peak assignments to a holistic interpretation grounded in fundamental chemical principles. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage spectroscopic techniques for molecular structure validation.

Molecular Structure: An Overview

Before delving into the spectral data, a foundational understanding of the molecule's architecture is essential. This compound possesses a bicyclic system containing a lactone (a cyclic ester). Key features influencing its spectroscopic signature include:

-

Aromatic Ring : A benzene ring substituted with two protons and three electron-donating methoxy groups.

-

Lactone Ring : A five-membered ring containing a carbonyl group (C=O) and an ether linkage.

-

Methylene Group (CH₂) : A non-aromatic CH₂ group adjacent to the oxygen of the lactone ring.

-

Methoxy Groups (OCH₃) : Three distinct methoxy groups whose positions on the aromatic ring dictate the electronic environment of the entire molecule.

These features create a unique electronic and magnetic environment that is directly probed by the spectroscopic methods discussed below.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the protons of the three methoxy groups.

Predicted ¹H NMR Data and Interpretation

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-5 | ~6.7-6.9 | Singlet | 1H | Ar-H | This proton is situated between two methoxy groups (at C4 and C6), which are strongly electron-donating. This high degree of shielding shifts the signal significantly upfield for an aromatic proton. |

| H-7 | ~6.9-7.1 | Singlet | 1H | Ar-H | This proton is ortho to the carbonyl group, which is electron-withdrawing and deshielding. This effect is somewhat countered by the para-methoxy group at C4, resulting in a downfield shift relative to H-5. |

| O-CH₂ | ~5.2-5.4 | Singlet | 2H | Methylene | These protons are part of a benzylic ether system and are adjacent to an oxygen atom, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |

| OCH₃ | ~3.8-4.0 | Singlet | 9H | Methoxy | The three methoxy groups are in slightly different chemical environments, but their signals are often very close and may overlap, appearing as a single, intense peak integrating to 9 protons. High-resolution instruments may resolve them into three separate singlets. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data and Interpretation

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C=O (C1) | ~168-172 | The carbonyl carbon of the lactone is highly deshielded due to the electronegativity of the two attached oxygen atoms and its sp² hybridization. |

| Ar-C (C3a, C4, C6, C7a) | ~105-160 | The aromatic carbons show a wide range of chemical shifts. Carbons attached to the electron-donating methoxy groups (C4, C6) will be shielded and appear further upfield, while the carbon attached to the lactone oxygen (C3a) and the quaternary carbon between the two protons (C7a) will be further downfield. |

| Ar-CH (C5, C7) | ~95-115 | The protonated aromatic carbons are shielded by the methoxy groups, causing them to appear at relatively high field for aromatic carbons. |

| O-CH₂ (C3) | ~68-72 | This sp³ hybridized carbon is attached to an oxygen atom, resulting in a downfield shift compared to a standard alkane carbon. |

| OCH₃ | ~55-62 | The carbons of the methoxy groups are shielded and typically appear in this characteristic region. The three distinct methoxy groups may give rise to three separate signals. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for the rapid identification of key functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~1760-1780 | C=O Stretch | γ-Lactone | This is a highly characteristic and strong absorption. The frequency is elevated compared to a standard ester or ketone due to the ring strain of the five-membered lactone ring. |

| ~1600-1620 & ~1450-1500 | C=C Stretch | Aromatic Ring | These absorptions, often appearing as a pair of bands, are diagnostic for the presence of an aromatic ring. |

| ~1050-1300 | C-O Stretch | Ether and Ester | This region will likely show multiple strong, broad signals corresponding to the C-O stretching of the lactone ether bond and the three aryl methoxy ethers. |

| ~2850-3000 | C-H Stretch | Aliphatic (CH₂) and Methoxy (CH₃) | These bands correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the methylene and methoxy groups. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺) : For the molecular formula C₁₂H₁₄O₅, the expected exact mass is approximately 238.08 g/mol . A high-resolution mass spectrum should show a prominent molecular ion peak at this m/z value.

-

Key Fragmentation Patterns : The molecule is expected to undergo characteristic fragmentation. A common and diagnostic fragmentation pathway for phthalides is the loss of CO₂ (44 Da) from the lactone ring. Another likely fragmentation is the loss of a methyl group (CH₃, 15 Da) from one of the methoxy groups, leading to a significant peak at M-15. Subsequent losses of formaldehyde (CH₂O, 30 Da) from the remaining methoxy groups are also plausible.

Integrated Spectroscopic Analysis: A Self-Validating Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structure confirmation.

Workflow for Structural Confirmation

Caption: Workflow for integrated spectroscopic analysis.

-

Establish Molecular Formula : The high-resolution mass spectrum provides the exact mass and, therefore, the molecular formula (C₁₂H₁₄O₅).

-

Identify Functional Groups : The IR spectrum confirms the presence of a γ-lactone (1760-1780 cm⁻¹), an aromatic ring (~1600 cm⁻¹), and ether linkages (~1050-1300 cm⁻¹).

-

Map the Carbon-Hydrogen Framework : The ¹H and ¹³C NMR spectra provide the detailed connectivity. The ¹H NMR shows two aromatic protons, one methylene group, and three methoxy groups. The ¹³C NMR confirms the presence of a carbonyl carbon, aromatic carbons, a methylene carbon, and methoxy carbons in the expected regions.

-

Assemble the Structure : The chemical shifts and multiplicities in the NMR spectra allow for the precise placement of substituents. For instance, the singlet nature of the aromatic protons indicates they have no adjacent proton neighbors, which is consistent with the proposed substitution pattern. The correlation of all data points provides a single, unambiguous structure.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.

-

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation : If the sample is a solid, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of percent transmittance or absorbance.

-

Protocol 3: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation : Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). ESI is a soft ionization technique that typically keeps the molecular ion intact.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

The instrument should be calibrated to ensure high mass accuracy.

-

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between different spectroscopic techniques. By systematically interpreting the data from ¹H NMR, ¹³C NMR, IR, and MS, we can confidently assign every atom and bond in the molecule. This integrated approach not only provides a definitive structural proof but also establishes a self-validating framework that ensures the highest level of scientific rigor, a cornerstone of successful research and development in the chemical and pharmaceutical sciences.

References

-

NIST Chemistry WebBook : Infrared (IR) and Mass Spectrometry Data. The National Institute of Standards and Technology provides a comprehensive database of spectral data for various chemical compounds, which serves as a standard reference. URL: [Link]

-

Reaxys : Chemical Substance and Reaction Database. Reaxys is a comprehensive database for chemical structures, properties, and reactions, often containing experimentally determined spectroscopic data from the literature. URL: [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. A foundational textbook covering the principles and interpretation of NMR, IR, and MS. URL: [Link]

Isobenzofuranones: A Practical Guide to Natural Sourcing and High-Purity Isolation

An In-Depth Technical Guide for Drug Development Professionals

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of isobenzofuranone compounds, focusing on their diverse natural origins and the field-proven methodologies for their extraction, isolation, and purification. As a class of γ-lactone-containing molecules, isobenzofuranones exhibit a wide array of significant biological activities, including antioxidant, antifungal, cytotoxic, and anti-inflammatory properties, making them attractive scaffolds for drug discovery programs[1][2].

Our discussion moves beyond theoretical knowledge to offer practical, causality-driven insights into experimental design, ensuring that the described protocols are robust and self-validating.

Part 1: The Natural Reservoir of Isobenzofuranone Scaffolds

Isobenzofuranones, also known as phthalides, are secondary metabolites found across a surprising diversity of organisms. While they are present in some higher plants, fungi have emerged as the most prolific and chemically diverse producers of these compounds[1][3].

Fungal Sources: A Hotbed of Novel Chemistry

Fungi, particularly those from unique ecological niches, are a primary focus for the discovery of novel isobenzofuranones. Endophytic and marine-derived fungi, living in symbiotic or competitive relationships with other organisms, often produce unique bioactive compounds as part of their survival mechanisms[4][5][6].

-

Endophytic Fungi: These fungi reside within the tissues of living plants. The endophytic fungus Pestalotiopsis microspora is known to produce isopestacin, an isobenzofuranone with both antifungal and antioxidant activities[4][7]. Similarly, Cephalosporium sp. AL031, isolated from the plant Sinarundinaria nitida, yields a novel antioxidant isobenzofuranone derivative[1][8].

-

Marine-Derived Fungi: The marine environment, with its unique pressures, fosters the evolution of distinct metabolic pathways. Marine-derived fungi are a rich source of bioactive natural products[9]. For instance, a Penicillium sp. fungus isolated from a marine source was found to produce an isobenzofuranone with α-glucosidase inhibitory activity[10][11]. The algicolous (living on algae) fungus Epicoccum sp., isolated from the brown alga Fucus vesiculosus, produces a potent antioxidant isobenzofuranone known as epicoccone[9][12].

Plant Sources

Higher plants are another significant source of isobenzofuranone compounds[3]. These compounds often play roles in plant defense and signaling. Notable examples include isobenzofuranone derivatives isolated from the roots of Phlomis betonicoides, which have demonstrated anti-rotavirus activity[7]. Additionally, the compound 3-butylidene-1(3H)-isobenzofuranone has been identified in plants such as Angelica gigas and Ligusticum striatum[13].

The following table summarizes key examples of isobenzofuranones from various natural sources.

| Compound Class/Name | Natural Source (Organism) | Source Type | Reported Bioactivity |

| Epicoccone | Epicoccum sp. | Marine-derived Fungus | Potent Antioxidant[9] |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. AL031 | Endophytic Fungus | Potent Antioxidant[1][8] |

| Unnamed Isobenzofuranone | Penicillium sp. | Marine-derived Fungus | α-Glucosidase Inhibition[10][11] |

| Isopestacin | Pestalotiopsis microspora | Endophytic Fungus | Antifungal, Antioxidant[7] |

| Various Isobenzofuranones | Phlomis betonicoides (roots) | Higher Plant | Anti-rotavirus[7] |

| 3-butylidene-1(3H)-isobenzofuranone | Ligusticum striatum | Higher Plant | Not specified[13] |

Part 2: A Step-by-Step Guide to Isolation and Purification

The successful isolation of isobenzofuranones from their natural matrix is a multi-step process that requires careful optimization. The goal is to separate the target compound from a complex mixture of other metabolites, cellular materials, and culture media components while preserving its chemical integrity. The general workflow involves extraction, fractionation, chromatographic separation, and final purification.

Step 1: Extraction from the Source Matrix

The initial step aims to liberate the target compounds from the biomass (e.g., fungal mycelia or plant material) and culture medium. The choice of solvent is critical and is based on the polarity of the target isobenzofuranones.

-

Rationale and Solvent Choice: Most isobenzofuranones are moderately polar. Ethyl acetate (EtOAc) is a widely used and effective solvent for this purpose, as it efficiently extracts these compounds while leaving behind highly polar materials (like sugars and salts) and non-polar lipids[9]. Successive fractionation of an EtOAc extract is a common starting point[9].

Step 2: Preliminary Fractionation

The crude extract is a complex mixture. Preliminary fractionation is employed to simplify this mixture, grouping compounds by polarity and reducing the sample load for subsequent high-resolution steps.

-

Vacuum Liquid Chromatography (VLC): VLC is an effective, low-cost technique for initial fractionation. The crude extract is loaded onto a silica or reversed-phase (RP-18) silica gel column under vacuum and eluted with a stepwise gradient of solvents (e.g., from hexane to ethyl acetate to methanol). This separates the extract into several less complex fractions[9]. The choice of normal-phase (silica) versus reversed-phase (RP-18) depends on the overall polarity of the compounds in the extract.

Step 3: High-Resolution Chromatographic Purification

This is the core purification stage, where individual compounds are isolated from the semi-pure fractions. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution and reproducibility[14][15].

-

Methodology: Reversed-phase HPLC (RP-HPLC) is most common. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol[14]. A gradient elution, where the proportion of the organic solvent is gradually increased, is used to separate compounds based on their hydrophobicity. For mass spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid[14][15].

-

High-Speed Counter-Current Chromatography (HSCCC): For larger-scale separations or for compounds that are sensitive to solid stationary phases, HSCCC is an excellent alternative. It is a liquid-liquid partition chromatography technique that avoids irreversible adsorption and sample degradation, making it suitable for preparative isolation[16].

Step 4: Final Purification by Crystallization

Crystallization is the definitive method for achieving high-purity solid compounds and is essential for unambiguous structural determination by X-ray crystallography[17][18].

-

Principle: This technique relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered[18]. Impurities, being present in much lower concentrations, remain in the solution (the mother liquor) while the target compound crystallizes out[19].

-

Technique - Slow Evaporation: A highly effective method involves dissolving the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble. The vessel is then covered and pierced with small holes to allow the solvent to evaporate slowly over several days. As the solution becomes more concentrated, pure crystals form[20].

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated[18]. A binary solvent system (one "good" solvent and one "poor" solvent) can also be used to finely tune the solubility[20].

Part 3: Experimental Protocol - Isolation from a Fungal Culture

The following protocol is a representative, field-proven methodology for the isolation of isobenzofuranones from a fungal culture, synthesized from common laboratory practices[9].

Objective: To isolate and purify isobenzofuranone compounds from the ethyl acetate extract of the marine-derived fungus Epicoccum sp.

1. Cultivation and Extraction:

- Cultivate Epicoccum sp. on a solid biomalt medium supplemented with artificial sea salt for 2-3 weeks.

- Harvest the culture, including both mycelia and agar. Dice and submerge the material in ethyl acetate (EtOAc).

- Perform exhaustive extraction (3x) with EtOAc, sonicating for 20 minutes during each extraction to ensure cell lysis and efficient metabolite transfer.

- Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

2. Preliminary Fractionation via Vacuum Liquid Chromatography (VLC):

- Pre-pack a sintered glass funnel with reversed-phase (RP-18) silica gel.

- Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of RP-18 silica. Allow the solvent to evaporate completely.

- Load the dried, adsorbed sample onto the top of the VLC column.

- Elute the column with a stepwise gradient of solvents, starting with 100% water and gradually increasing the proportion of methanol (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100 H₂O:MeOH).

- Collect fractions and analyze each by Thin-Layer Chromatography (TLC) to pool fractions with similar profiles.

3. Purification by Preparative RP-HPLC:

- Dissolve the semi-pure fraction containing the target compound(s) in the HPLC mobile phase.

- Inject the sample onto a preparative C18 RP-HPLC column.

- Elute with an isocratic or gradient mobile phase (e.g., 55% acetonitrile in water with 0.1% formic acid) at a flow rate of 5-10 mL/min.

- Monitor the eluent with a UV detector and collect peaks corresponding to the target isobenzofuranones.

- Evaporate the solvent from the collected fractions to yield the purified compound.

4. Final Purification and Characterization:

- For final purification, dissolve the compound in a small volume of a suitable solvent (e.g., chloroform or acetone) in a small vial[17].

- Cover the vial with parafilm and poke a few small holes with a needle.

- Allow the solvent to evaporate slowly in a vibration-free location over several days to obtain high-quality crystals[20].

- Determine the structure of the pure compound using spectroscopic methods, including 1D and 2D NMR and high-resolution mass spectrometry (HRMS)[1][12].

This systematic approach, from sourcing to final purification, provides a robust framework for drug development professionals to successfully isolate and investigate novel isobenzofuranone compounds for their therapeutic potential.

References

-

Hu, D., Chen, D., et al. (2023). Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. PubMed. Available from: [Link]

-

Hu, D., Chen, D., et al. (2023). Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. ResearchGate. Available from: [Link]

-

Maskey, R. P., et al. (2004). A new antioxidant isobenzofuranone derivative from the algicolous marine fungus Epicoccum sp. PubMed. Available from: [Link]

-

Huang, X. Z., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules. Available from: [Link]

-

Maskey, R. P., et al. (2004). A New Antioxidant Isobenzofuranone Derivative from the Algicolous Marine Fungus Epicoccum sp. Planta Medica. Available from: [Link]

- Various Authors. (n.d.). Isobenzofuranone Derivatives from the Roots of Phlomis betonicoides and Their Bioactivity. Google Search.

-

SIELC Technologies. (n.d.). Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

SIELC Technologies. (n.d.). Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

Unknown Author. (n.d.). 3.3. CRYSTALLIZATION. University Publication. Available from: [Link]

-

da Silva, A. J. M., et al. (2014). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. Available from: [Link]

-

Chen, J., et al. (2021). Diversity, Chemical Constituents, and Biological Activities of Endophytic Fungi Isolated From Ligusticum chuanxiong Hort. Frontiers in Microbiology. Available from: [Link]

-

Rickborn, B. (2017). Preparation and isolation of isobenzofuran. CORE. Available from: [Link]

-

Unknown Author. (n.d.). SOP: CRYSTALLIZATION. University Publication. Available from: [Link]

-

Unknown Author. (n.d.). Naturally occurring 1(3H)-isobenzofuranones 4–7. ResearchGate. Available from: [Link]

-

Liu, Y., et al. (2009). Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration. Researcher.Life. Available from: [Link]

-

Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available from: [Link]

-

PubChem. (n.d.). 1(3H)-Isobenzofuranone, 3-butylidene-. PubChem. Available from: [Link]

-

Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department. Available from: [Link]

-

Huang, X. Z., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. PMC - NIH. Available from: [Link]

-

da Silva, V. C., et al. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry. Available from: [Link]

-

Unknown Author. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Available from: [Link]

-

Li, J., et al. (2022). Endophytic Fungal Terpenoids: Natural Role and Bioactivities. MDPI. Available from: [Link]

-

Al-khazraji, H. K. A., & Al-shammari, A. M. M. (2023). Bioactive compounds and biomedical applications of endophytic fungi: a recent review. NIH National Library of Medicine. Available from: [Link]

Sources

- 1. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 [mdpi.com]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Bioactive compounds and biomedical applications of endophytic fungi: a recent review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A new antioxidant isobenzofuranone derivative from the algicolous marine fungus Epicoccum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1(3H)-Isobenzofuranone, 3-butylidene- | C12H12O2 | CID 62368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. esisresearch.org [esisresearch.org]

- 18. longdom.org [longdom.org]

- 19. science.uct.ac.za [science.uct.ac.za]

- 20. How To [chem.rochester.edu]

The Isobenzofuranone Core: A Literature Review on the Synthesis and Potential of Trimethoxy-Substituted Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isobenzofuranone scaffold, a recurring motif in numerous natural products and pharmacologically active compounds, continues to attract significant attention in the field of medicinal chemistry. The strategic placement of substituents on the aromatic ring can profoundly influence the biological activity of these molecules. This in-depth technical guide provides a comprehensive literature review focused on the synthesis and potential discovery of trimethoxy-substituted isobenzofuranones. While naturally occurring isobenzofuranones bearing a trimethoxy substitution pattern remain elusive in the current body of scientific literature, the demonstrated bioactivity of other compounds containing the 3,4,5-trimethoxyphenyl group strongly suggests that isobenzofuranones with this substitution could hold significant therapeutic potential. This guide will delve into established synthetic routes for key trimethoxy-substituted precursors and propose robust methodologies for their conversion into the target isobenzofuranone core. Furthermore, we will explore the potential biological activities of these synthetic derivatives, drawing parallels with known bioactive molecules and providing a rationale for their future investigation in drug discovery programs.

Introduction: The Isobenzofuranone Scaffold and the Significance of Methoxy Substituents

Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, are a class of bicyclic lactones featuring a γ-lactone fused to a benzene ring. This structural unit is present in a wide array of natural products exhibiting diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. The substitution pattern on the aromatic ring plays a pivotal role in modulating the pharmacological profile of these compounds.

Methoxy (-OCH₃) groups are particularly noteworthy substituents in medicinal chemistry. Their presence can influence a molecule's lipophilicity, metabolic stability, and ability to engage in hydrogen bonding, thereby impacting its pharmacokinetic and pharmacodynamic properties. The 3,4,5-trimethoxyphenyl moiety, in particular, is a key pharmacophore found in several potent anticancer agents, such as combretastatin A-4 and podophyllotoxin, which are known to interfere with tubulin polymerization.[1][2] This has spurred considerable interest in the synthesis of various heterocyclic and aromatic compounds bearing this substitution pattern to explore their therapeutic potential.[3][4][5][6][7][8]

This guide will focus on the synthetic pathways to access trimethoxy-substituted isobenzofuranones and discuss their potential as a novel class of bioactive molecules for drug development.

Synthesis of Key Trimethoxy-Substituted Precursors

The synthesis of trimethoxy-substituted isobenzofuranones necessitates the availability of appropriately substituted aromatic precursors. The most common and versatile starting materials are 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid.

Synthesis of 3,4,5-Trimethoxybenzaldehyde

3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of numerous pharmaceuticals.[9] It can be prepared from several readily available starting materials, including vanillin and p-cresol. A common laboratory-scale synthesis involves the methylation of syringaldehyde, which can be obtained from the bromination and subsequent methoxylation of vanillin.[9]

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Syringaldehyde [10]

-

To a stirred solution of syringaldehyde (25.0 g, 0.137 mol) in a suitable solvent, add dimethyl sulfate (26.6 g, 0.211 mol) and potassium carbonate (27.7 g, 0.201 mol).

-

Heat the mixture with stirring. As the temperature reaches 45 °C, the mixture will become fluid, and carbon dioxide will be evolved.

-

Slowly increase the temperature to 75 °C and maintain it for 1 hour.

-

After cooling, add water and acidify the mixture.

-

Extract the product with benzene.

-

Evaporate the solvent to obtain a quantitative yield of 3,4,5-trimethoxybenzaldehyde.

Synthesis of 3,4,5-Trimethoxybenzoic Acid

3,4,5-Trimethoxybenzoic acid can be synthesized through the methylation of 3,4,5-trihydroxybenzoic acid (gallic acid).[2]

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid [2]

-

In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, treat 1 mole of 3,4,5-trihydroxybenzoic acid with 3.75 moles of 10% sodium hydroxide with stirring.

-

With vigorous stirring, add 3 moles of dimethyl sulfate at a rate that maintains the temperature below 40 °C (using water cooling).

-

To complete the reaction and destroy any unreacted dimethyl sulfate, heat the mixture for a short time on a boiling water bath.

-

After cooling, the 3,4,5-trimethoxybenzoic acid can be isolated by filtration and purified by recrystallization.

Proposed Synthetic Routes to Trimethoxy-Substituted Isobenzofuranones

While no naturally occurring trimethoxy-substituted isobenzofuranones have been definitively identified in the literature, their synthesis is readily achievable through established methodologies for isobenzofuranone ring formation, utilizing the precursors described above.

From 2-Formyl-Trimethoxybenzoic Acids (via Oxidation of Trimethoxy-Substituted o-Tolualdehydes)

A general and effective method for the synthesis of 3-unsubstituted phthalides involves the oxidation of o-tolualdehydes to the corresponding 2-formylbenzoic acids, which can then undergo cyclization. This approach can be adapted for the synthesis of trimethoxy-substituted phthalides.

Workflow for the Synthesis of Trimethoxy-Substituted Isobenzofuranones

Caption: General condensation reaction for 3-substituted isobenzofuranones.

Potential Biological Activities and Therapeutic Applications

The impetus for synthesizing trimethoxy-substituted isobenzofuranones stems from the well-documented biological activities of other molecules containing the 3,4,5-trimethoxyphenyl moiety.

Anticancer and Cytotoxic Potential

A significant body of research highlights the potent cytotoxic and anticancer properties of compounds featuring the 3,4,5-trimethoxyphenyl group. [1][2]These compounds often exert their effects by inhibiting tubulin polymerization, a critical process in cell division. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition: Several studies have demonstrated that synthetic compounds bearing the 3,4,5-trimethoxyphenyl group exhibit potent inhibition of tubulin polymerization. [3][5]* Cytotoxicity: The cytotoxic activities of various 3,4,5-trimethoxyphenyl derivatives have been evaluated against a range of cancer cell lines, with some compounds displaying IC₅₀ values in the low micromolar range. [1][4][7][8] Table 1: Cytotoxic Activity of Selected 3,4,5-Trimethoxyphenyl-Containing Compounds

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Trimethoxybenzylidene-indolinones | B1647 (Leukemia) | Varies | [1] |

| 5,6,7-Trimethoxy flavonoid salicylate derivatives | HGC-27 (Gastric) | 10.26 ± 6.94 | [4] |

| 5,6,7-Trimethoxy-N-phenyl(ethyl)-4-aminoquinazolines | PC3 (Prostate) | 6.2 ± 0.9 | [8] |

| 5,6,7-Trimethoxyflavones | Aspc-1 (Pancreatic) | 5.30 | [7] |

It is therefore highly plausible that trimethoxy-substituted isobenzofuranones could exhibit similar mechanisms of action and potent anticancer effects.

Other Potential Biological Activities

Beyond anticancer activity, the isobenzofuranone core is associated with a broad spectrum of biological effects, including:

-

Antimicrobial activity [9]* Antidepressant activity [6] The combination of the versatile isobenzofuranone scaffold with the bioactive trimethoxy substitution pattern presents a compelling strategy for the development of novel therapeutic agents with a range of potential applications.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the rationale and synthetic strategies for accessing trimethoxy-substituted isobenzofuranones. While the natural occurrence of this specific subclass of compounds is yet to be reported, the established biological significance of the 3,4,5-trimethoxyphenyl group provides a strong impetus for their synthesis and biological evaluation. The proposed synthetic routes, based on well-established chemical transformations, offer a clear path to obtaining these novel compounds.

Future research should focus on the synthesis of a library of trimethoxy-substituted isobenzofuranones with varying substitution patterns on the aromatic ring and at the 3-position of the lactone. Subsequent screening of these compounds for their cytotoxic, antimicrobial, and other biological activities will be crucial in elucidating their therapeutic potential. Detailed mechanistic studies, including investigations into their effects on tubulin polymerization and other cellular targets, will provide valuable insights for the rational design of next-generation drug candidates based on the trimethoxy-substituted isobenzofuranone scaffold.

References

-

Andreani, A., Granaiola, M., Locatelli, A., Morigi, R., Rambaldi, M., Varoli, L., ... & Hamel, E. (2013). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. European Journal of Medicinal Chemistry, 64, 603-612. [Link]

-

Andreani, A., Granaiola, M., Locatelli, A., Morigi, R., Rambaldi, M., Varoli, L., ... & Hamel, E. (2013). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PubMed Central, PMC3712647. [Link]

-

Chen, J., Li, Y., Wang, Y., Liu, Y., Li, Y., & Tang, Z. (2020). Synthesis and biological evaluation of novel 5, 6, 7-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents. Bioorganic Chemistry, 96, 103652. [Link]

-

El-Damasy, A. K., Ke, F., Chen, J., Zhu, H., & Chen, S. (2020). Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3, 4, 5-trimethoxyphenyl)-1H-1, 2, 3-triazole derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 94, 103392. [Link]

-

Gerbino, D. C., Augner, D., Slavov, N., & Schmalz, H. G. (2012). Nucleophile-or light-induced synthesis of 3-substituted phthalides from 2-formylarylketones. Organic letters, 14(9), 2338-2341. [Link]

-

Jiang, X., Tao, L., Yao, C., Wang, S., Ye, Y., Tu, Z., ... & Yu, P. (2024). Synthesis and biological evaluation of novel isobenzofuran-1 (3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941. [Link]

-

Rambabu, N., Ram, B., Dubey, P. K., Vasudha, B., & Balram, B. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3, 4, 5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1), 309. [Link]

-

Su, L., Li, W., Liu, K., & Wang, Q. (2021). Synthesis and anti-proliferative activities of 5, 6, 7-trimethoxyflavones and their derivatives. Natural Product Research, 1-6. [Link]

-

Semantic Scholar. (n.d.). Nucleophile- or light-induced synthesis of 3-substituted phthalides from 2-formylarylketones. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (2023, December 15). 3,4,5-Trimethoxybenzaldehyde. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2011). Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR). European journal of medicinal chemistry, 46(9), 4489-4497. [Link]

-

Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved January 13, 2026, from [Link]

-

Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved January 13, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

Wang, Y., Li, Y., Chen, J., Liu, Y., Li, Y., & Tang, Z. (2018). Synthesis and anticancer activities of 5, 6, 7-trimethoxy-N-phenyl (ethyl)-4-aminoquinazoline derivatives. Molecules, 23(11), 2867. [Link]

Sources

- 1. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 5,6,7-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 10. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Phthalides: A Technical Guide to their Core Mechanisms of Action for Drug Discovery Professionals

Executive Summary

Phthalides represent a unique and pharmacologically diverse class of bicyclic compounds, characterized by a fused benzene and γ-butyrolactone ring system.[1] Naturally occurring in several plant families, most notably Apiaceae (Umbelliferae), they are the principal bioactive constituents of medicinal herbs like Angelica sinensis (Danggui) and Ligusticum chuanxiong, which have been staples in traditional medicine for centuries.[2][3] Modern pharmacological investigation has revealed that these compounds are not inert flavorants but potent, multi-target agents with significant therapeutic potential. Their activities span neuroprotection, anti-inflammation, cardiovascular modulation, and oncology.[4][5] This guide provides an in-depth analysis of the core mechanisms of action of phthalides, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. We will dissect the key signaling pathways modulated by these compounds, present validated experimental protocols for their investigation, and highlight the therapeutic promise of lead molecules such as 3-n-butylphthalide (NBP), ligustilide, and sedanolide.

Introduction to Phthalides

Chemical Nature and Classification

Phthalides are structurally defined by a 1(3H)-isobenzofuranone core.[2] Their chemical diversity arises from various substitutions, primarily at the 3-position of the lactone ring, and modifications to the aromatic ring.[1] They are broadly categorized into monomeric and polymeric (dimeric) forms.[2][3] Monomeric phthalides, such as 3-n-butylphthalide and ligustilide, are the most studied and are often volatile components of essential oils.[2][6] Dimeric phthalides are formed by the coupling of two monomeric units and often exhibit enhanced biological activity.[7] This structural variability is a key determinant of their biological specificity and potency.

Natural Sources and Traditional Significance

The primary natural reservoirs of phthalides are plants of the Apiaceae family, including celery (Apium graveolens), lovage (Levisticum officinale), and most significantly, the roots of Angelica sinensis and Ligusticum chuanxiong.[3][8] In Traditional Chinese Medicine (TCM), these herbs are renowned for their ability to "invigorate blood" and dispel stasis, with historical applications for cardiovascular ailments, menstrual disorders, and pain relief.[8][9] The traditional use of these plants for circulatory and neurological health has provided a crucial roadmap for modern scientific inquiry into their mechanisms.[8]

Overview of Pharmacological Potential

The therapeutic promise of phthalides is remarkably broad, a direct consequence of their ability to interact with multiple molecular targets.[2][4] Their pharmacological properties are prominently associated with the protection of the central nervous system, modulation of vascular function, and improvement of blood flow (hemorheology).[2][10] Extensive preclinical research has documented significant neuroprotective, anti-inflammatory, anticancer, and vasorelaxant effects, positioning phthalides as a promising scaffold for the development of novel therapeutics for complex multifactorial diseases like ischemic stroke, neurodegenerative disorders, and inflammatory conditions.[3][4]

Core Mechanisms of Action: A Multi-Target Profile

Phthalides exert their biological effects not through a single, high-affinity target, but by modulating a network of interconnected signaling pathways. This pleiotropic action is fundamental to their efficacy in complex disease states.

Neuroprotective Mechanisms

Neuroprotection is one of the most extensively documented activities of phthalides, particularly 3-n-butylphthalide (NBP). The mechanisms are multifaceted, addressing the key pathological drivers of neuronal injury.[11][12]

-

2.1.1 Anti-Neuroinflammatory Signaling: Chronic inflammation is a hallmark of neurodegenerative diseases and a critical factor in secondary injury following ischemic events. Phthalides, including NBP and ligustilide, potently suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the brain.[2] This is achieved by blocking key pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a significant reduction in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO).[2][11][13]

-

2.1.2 Oxidative Stress Mitigation: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a primary driver of neuronal cell death.[12] Several phthalides are potent inducers of the cell's endogenous antioxidant response. They activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][13] Under normal conditions, Nrf2 is sequestered by Keap1. Phthalides can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1) and glutathione S-transferases.[13][14] This upregulation of cytoprotective enzymes enhances cellular resistance to oxidative damage.[14]

-

2.1.3 Modulation of Apoptotic Pathways: Phthalides can directly intervene in the molecular machinery of programmed cell death, or apoptosis. In models of ischemic injury and neurotoxicity, compounds like NBP and n-butylidenephthalide have been shown to inhibit neuronal apoptosis.[11][15] They achieve this by regulating the expression of key apoptotic proteins, such as increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and by inhibiting the activation of executioner caspases like caspase-3.[16][17]

-

2.1.4 Cerebrovascular Effects: A crucial component of neuroprotection involves maintaining adequate blood supply. Phthalides exhibit significant vasodilatory properties.[18] Studies suggest that 3-n-butylphthalide relaxes vascular smooth muscle by blocking the influx of extracellular calcium, possibly through the modulation of L-type calcium channels.[19] This action improves cerebral microcirculation and blood flow, which can help mitigate the damaging effects of ischemic events.[11][19]

Systemic Anti-inflammatory and Immunomodulatory Effects

Beyond the central nervous system, phthalides demonstrate broad anti-inflammatory activity relevant to systemic conditions like arthritis.[19][20]

-

2.2.1 Inhibition of Pro-inflammatory Enzymes: Certain phthalides, such as sedanolide, directly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).[21][22] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. This mechanism is analogous to that of non-steroidal anti-inflammatory drugs (NSAIDs).

-

2.2.2 Suppression of Inflammatory Mediators: In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, phthalides consistently reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[13][22][23] This is often linked to the inhibition of the NF-κB signaling pathway, which serves as a master regulator of the inflammatory response.[13]

Anticancer Activity

A growing body of evidence supports the potential of phthalides as anticancer agents, acting through multiple mechanisms to suppress tumor growth and progression.[5][24]

-

2.3.1 Induction of Apoptosis and Cell Cycle Arrest: Phthalides like riligustilide and n-butylidenephthalide have been shown to induce apoptosis in various cancer cell lines, including colon, liver, and brain cancer.[15][24][25] The induction of cell death is often mediated by both p53-dependent and p53-independent pathways, involving the activation of caspases.[15] Furthermore, these compounds can arrest the cell cycle, typically at the G0/G1 or S phase, thereby preventing cancer cell proliferation.[24][25]

-

2.4.2 Anti-Angiogenic Mechanisms: Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. Phthalide-rich extracts and isolated compounds like n-butylidenephthalide can inhibit angiogenesis.[26][27] A key mechanism involves the suppression of the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) signaling pathway.[27] By promoting the degradation of HIF-1α, phthalides reduce the expression and secretion of VEGF, a critical growth factor for new blood vessel formation.[27]

Key Phthalides: Case Studies in Mechanism

While many phthalides share overlapping mechanisms, specific compounds have emerged as lead candidates with distinct primary activities.

| Phthalide | Primary Mechanistic Focus | Key Molecular Targets/Pathways | Primary Therapeutic Indication (Preclinical) |

| 3-n-Butylphthalide (NBP) | Neuroprotection, Cerebrovascular Enhancement | Calcium Channel Modulation, Nrf2/ARE, NF-κB, Anti-apoptosis (Bcl-2/Bax)[11][12][19] | Ischemic Stroke, Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)[2][12] |

| (Z)-Ligustilide | Anti-inflammation, Neuroprotection | NF-κB, MAPK, Nrf2/Klotho, Anti-apoptosis[2][13][28] | Inflammatory Pain, Ischemic Stroke, Cognitive Aging[28][29] |

| Sedanolide | Anti-inflammation, GI Protection, Antioxidant | COX-1/COX-2, Topoisomerase I/II, Nrf2, FXR-SMPD3 pathway[14][21][30][31] | Arthritis, Gout, Inflammatory Bowel Disease (Colitis)[19][31] |

Methodologies for Elucidating Phthalide Mechanisms

A systematic, tiered approach is essential to accurately define the mechanism of action of a novel phthalide or extract. This workflow ensures that observations are robust and mechanistically grounded.

In Vitro Assay Cascade for Mechanism Screening

The initial phase involves a broad screening to identify primary biological activities and rule out non-specific cytotoxicity.

-

4.1.1 Rationale and Experimental Choices: The primary goal is to determine a compound's bioactivity window. We begin with cytotoxicity assays (e.g., MTT, XTT) across a range of concentrations in relevant cell lines (e.g., neuronal cells, macrophages, cancer cells). This is critical to distinguish true pharmacological effects from cell death and to establish a non-toxic working concentration range for subsequent mechanistic assays.

-

4.1.2 Target-Based Assays: If a specific mode of action is hypothesized (e.g., anti-inflammatory), direct enzymatic assays are employed. For example, COX-1/COX-2 inhibition assays can quickly confirm a mechanism shared with NSAIDs.[21] This provides a direct link between the compound and a molecular target.

-

4.1.3 Cellular Assays for Functional Readouts: These assays measure the downstream consequences of target engagement within a cellular context. For inflammation, measuring NO production via the Griess assay or cytokine secretion (TNF-α, IL-6) via ELISA provides a functional readout of the compound's efficacy.[22][23] For neuroprotection, an in vitro model using glutamate-induced excitotoxicity in neuronal cells (e.g., SH-SY5Y) can be used to assess the compound's ability to preserve cell viability.[24]

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol is a self-validating system for assessing the anti-inflammatory potential of a phthalide by quantifying its effect on NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Pre-treatment: Remove the medium and replace it with fresh serum-free DMEM containing various concentrations of the test phthalide (e.g., 1, 10, 50 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., an established NF-κB inhibitor). Incubate for 1-2 hours.

-

Causality Check: Pre-treatment allows the compound to enter the cells and engage its targets before the inflammatory stimulus is applied, providing a true measure of inhibitory potential.

-

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature. A pink/magenta color will develop.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification and Validation:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Self-Validation: A valid experiment will show low NO in the vehicle-only control, high NO in the LPS + vehicle control, and a dose-dependent decrease in NO with the test phthalide. The positive control should also show significant inhibition.

-

Validating Signaling Pathway Modulation

Once a functional effect is confirmed, the next step is to pinpoint the underlying molecular pathway. Western blotting and qRT-PCR are cornerstone techniques for this purpose.

-

4.2.1 Rationale and Experimental Choices: To claim that a phthalide inhibits the NF-κB pathway, one must demonstrate a reduction in the phosphorylation of key proteins like IκBα or p65. Western blotting is the gold standard for this, as it measures changes in protein levels and post-translational modifications (like phosphorylation), which are direct indicators of pathway activity. In parallel, qRT-PCR is used to measure the mRNA levels of downstream target genes (e.g., TNF-α, iNOS). Observing a decrease in both protein activation and target gene transcription provides a highly trustworthy, multi-layered validation of the proposed mechanism.

Experimental Protocol: Western Blotting for NF-κB p65 Phosphorylation

This protocol outlines the key steps to validate the effect of a phthalide on a critical inflammatory signaling node.

-

Cell Treatment and Lysis: Grow cells (e.g., RAW 264.7) to 80-90% confluency. Treat with the test phthalide followed by LPS stimulation for a short duration (e.g., 15-30 minutes, as phosphorylation is a rapid event). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Validation):

-

Strip the membrane of the first set of antibodies.

-

Re-probe the same membrane with an antibody for total NF-κB p65 to confirm that the observed effect is due to a change in phosphorylation, not a decrease in the total amount of protein.

-

Finally, re-probe with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes. This final step is crucial for the self-validation of the results.

-

Conclusion and Future Directions

Phthalides are potent, pleiotropic natural products with well-defined mechanisms of action centered on the mitigation of inflammation, oxidative stress, and apoptosis. Their efficacy in preclinical models of neurodegenerative disease, ischemic stroke, and inflammatory conditions is compelling. The multi-target nature of these compounds, once viewed as a liability, is now recognized as a significant therapeutic advantage for treating complex, multifactorial diseases.

However, challenges remain. Many natural phthalides suffer from poor stability and low oral bioavailability, which can limit their clinical translation.[6][32] Future research should focus on the development of novel formulations and synthetic derivatives with improved pharmacokinetic profiles.[13][23] The synthesis of focused libraries of phthalide analogues could lead to compounds with enhanced potency and target selectivity. As our understanding of their intricate mechanisms deepens, phthalides hold immense promise as a foundational scaffold for the next generation of therapeutics.

References

- Standardized Celery-Seed Extract - Phthalides. (n.d.). Sabinsa Corporation. [Link]

- Chen, Y., Cheng, Q., Lv, S., Kang, Z., & Zeng, S. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Heliyon, 9(12), e22957. [Link]

- Zhang, Y., et al. (2024). Sedanolide: A review on its chemical compounds, mechanisms and functions. Journal of Ethnopharmacology. [Link]

- de Fátima, A., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Advanced Research. [Link]

- Relationship: Circulatory System and Phthalides. (n.d.). Caring Sunshine. [Link]

- Ligustilide. (n.d.). Wikipedia. [Link]

- [Research progress studies on pharmacology and pharmacokinetics of ligustilide]. (2015). Zhongguo Zhong Yao Za Zhi. [Link]

- Li, W., et al. (2016). Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix. Molecules, 21(5), 549. [Link]

- Chen, Y., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Heliyon. [Link]

- Guerrero, M., & Delgado, G. (2017). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. In Studies in Natural Products Chemistry. [Link]

- Wang, C., et al. (2020). Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury: Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition. Journal of Neuroinflammation. [Link]

- What is the mechanism of Butylphthalide? (2024). Patsnap Synapse. [Link]

- Li, Y., et al. (2022). Review of Natural Resources With Vasodilation: Traditional Medicinal Plants, Natural Products, and Their Mechanism and Clinical Efficacy. Frontiers in Pharmacology. [Link]

- Liu, X., et al. (2020). Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

- Relationship: Gastrointestinal Tract and Phthalides. (n.d.). Caring Sunshine. [Link]

- Ji, Y., et al. (2021). Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells. Environmental Science and Pollution Research. [Link]

- Dong, J., et al. (2020). Z-ligustilide: A review of its pharmacokinetics and pharmacology. Phytotherapy Research. [Link]

- León-González, A. J., et al. (2015). Anti-inflammatory effect of natural and semi-synthetic phthalides. Pharmacological Reports. [Link]

- Phthalimides as anti-inflammatory agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Lin, W. C., et al. (2020). The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways. Oncology Letters. [Link]

- Ligustilide. (n.d.). Alzheimer's Drug Discovery Foundation. [Link]

- Phthalide. (2026). Grokipedia. [Link]

- Li, W., et al. (2016). Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix. Molecules. [Link]

- Chen, Y., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Heliyon. [Link]08383-7)

- Pérez-Vásquez, A., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 3020. [Link]

- Xie, Y., et al. (2024). Preclinical evidence and mechanistic insights of ligustilide in ischemic stroke: a systematic review and meta-analysis. Frontiers in Pharmacology. [Link]

- Chemical structure of sedanolide. (n.d.). ResearchGate. [Link]

- Luo, Y., et al. (2019). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Biomedical Reports, 11(6), 235-240. [Link]

- Beck, J. J., et al. (2014). Chemistry and biological activities of naturally occurring phthalides. Journal of Natural Products. [Link]

- Tsai, N. M., et al. (2020). Encapsulated n-Butylidenephthalide Efficiently Crosses the Blood–Brain Barrier and Suppresses Growth of Glioblastoma. International Journal of Nanomedicine. [Link]

- Yeh, J. C., et al. (2011). The natural compound n-butylidenephthalide derived from the volatile oil of Radix Angelica sinensis inhibits angiogenesis in vitro and in vivo. Angiogenesis. [Link]

- Liang, Y. C., et al. (2008). The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo. Journal of Neurochemistry. [Link]

- Sedanolide. (n.d.). PubChem. [Link]

- Zhang, L., et al. (2025). Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production. Journal of Inflammation Research. [Link]

- Lin, S. Y., et al. (2017). Antiangiogenic activity of phthalides-enriched Angelica Sinensis extract by suppressing WSB-1/pVHL/HIF-1α/VEGF signaling in bladder cancer. Scientific Reports. [Link]

- Phthalide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

- Yu, J., et al. (2024). Sedanolide alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice. Journal of Advanced Research. [Link]

- Zare, A., et al. (2024). Effect of Celery Seed (Apium graveolens L.) Administration on the Components of Metabolic Syndrome, Insulin Sensitivity, and Insulin Secretion: A Clinical Trial. Nutrients. [Link]

- phthalide 3H-2-benzofuran-1-one. (n.d.). The Good Scents Company. [Link]

- Yang, M., et al. (2022). Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. Frontiers in Plant Science. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]